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For Researchers, Scientists, and Drug Development Professionals

Introduction
Salipurposide is a naturally occurring flavonoid, specifically a flavanone glycoside. It is

characterized by a C6-C3-C6 carbon framework, with a glucose molecule attached to the

flavanone core. This compound is found in various plant species, including those from the Salix

(willow) genus, which have a long history in traditional medicine. This technical guide provides

an in-depth look at the chemical structure, physicochemical properties, and potential biological

activities of Salipurposide, with a focus on data and methodologies relevant to research and

drug development.

Chemical Structure and Identification
Salipurposide is structurally defined as (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one.

[1] The core of the molecule is a flavanone structure, which is a type of flavonoid. A beta-D-

glucopyranosyl moiety is attached at the C5 position of the A ring.

Key Structural Features:

Flavanone Core: A three-ring structure (A, B, and C rings) characteristic of flavonoids. The C

ring is saturated, which distinguishes flavanones from other flavonoid classes like flavones

and flavonols.
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Glycosidic Linkage: A glucose molecule is linked to the flavanone aglycone via an O-

glycosidic bond.

Hydroxyl Groups: The presence of multiple hydroxyl groups contributes to the molecule's

polarity and potential for hydrogen bonding, influencing its solubility and interaction with

biological targets.

Chemical Identifiers:

Identifier Value

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxy-2,3-

dihydrochromen-4-one[1]

CAS Number 529-41-9[1]

PubChem CID 15559669[1]

Molecular Formula C21H22O10[1]

SMILES
C1--INVALID-LINK--

CO)O)O)O">C@HC4=CC=C(C=C4)O[1]

InChI

InChI=1S/C21H22O10/c22-8-16-

18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-

14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-

9/h1-6,13,16,18-24,26-28H,7-

8H2/t13-,16+,18+,19-,20+,21+/m0/s1[1]

Physicochemical Properties
The following table summarizes key physicochemical properties of Salipurposide. It is important

to note that much of the available data is computationally predicted. For comparison,

experimental data for its isomer, Isosalipurposide, is also included where available.
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Property Salipurposide (Computed)
Isosalipurposide
(Experimental/Computed)

Molecular Weight 434.4 g/mol [1] 434.4 g/mol [2]

Exact Mass 434.12129689 Da[1] 434.12129689 Da[2]

Topological Polar Surface Area 166 Å²[1] 177 Å²[2]

Melting Point Not available 172-173 °C

XLogP3 Not available 1.4[2]

Hydrogen Bond Donor Count 7 7

Hydrogen Bond Acceptor

Count
10 10

Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and analysis of Salipurposide are

crucial for its further study. Below are representative methodologies.

Isolation of Salipurposide from Salix purpurea Bark
This protocol is adapted from a method for isolating related phenolic glycosides from Salix

purpurea.[3][4]

Extraction:

Freeze-dried and pulverized Salix purpurea bark (100 g) is macerated twice with 80%

aqueous methanol (v/v) containing 1% formic acid for 48 hours at room temperature in the

dark.

The combined extracts are filtered, and the methanol is removed under reduced pressure

using a rotary evaporator at 40°C.

Liquid-Liquid Partitioning:
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The aqueous extract is first partitioned with dichloromethane (3 x 100 mL) to remove

nonpolar compounds.

Subsequently, the aqueous layer is partitioned with ethyl acetate (3 x 200 mL) to extract

compounds of intermediate polarity.

Solid-Phase Extraction (SPE):

The remaining aqueous extract containing the more polar glycosides is loaded onto a C18

SPE cartridge.

The cartridge is washed with water to remove sugars and other highly polar impurities.

The glycosides, including Salipurposide, are eluted with methanol.

Chromatographic Purification:

The methanolic eluate from SPE is concentrated and subjected to preparative High-

Performance Liquid Chromatography (HPLC).

A C18 column is typically used with a gradient elution system of water (containing 0.1%

formic acid) and acetonitrile.

Fractions are collected and monitored by analytical HPLC with UV detection.

Fractions containing pure Salipurposide are pooled and lyophilized to yield the final

product.

High-Performance Liquid Chromatography (HPLC)
Analysis
A validated RP-HPLC method is essential for the quantification of Salipurposide in plant

extracts and biological samples.

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase

B (acetonitrile).
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Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of

Salipurposide (typically around 280 nm for flavanones).

Quantification: A calibration curve is generated using a purified Salipurposide standard.

In Vitro Antioxidant Activity Assay (DPPH Radical
Scavenging)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to

the stable DPPH radical.

A stock solution of Salipurposide is prepared in methanol.

A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

In a 96-well plate, various concentrations of the Salipurposide solution are mixed with the

DPPH solution.

The plate is incubated in the dark at room temperature for 30 minutes.

The absorbance is measured at 517 nm using a microplate reader.

Ascorbic acid or Trolox is used as a positive control.

The percentage of DPPH radical scavenging activity is calculated using the formula:

[(A_control - A_sample) / A_control] x 100.

In Vitro Anti-inflammatory Activity Assay (Inhibition of
Albumin Denaturation)
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of

inflammation.

The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline

(PBS, pH 6.4), and 2.0 mL of varying concentrations of Salipurposide.
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The mixture is incubated at 37°C for 20 minutes.

The temperature is then increased to 70°C for 5 minutes to induce denaturation.

After cooling, the turbidity is measured spectrophotometrically at 660 nm.

Diclofenac sodium is used as a positive control.

The percentage of inhibition of protein denaturation is calculated.

Biological Activity and Signaling Pathways
While specific studies on the signaling pathways of Salipurposide are limited, research on its

isomer, Isosalipurposide, provides valuable insights into its potential mechanisms of action.

Isosalipurposide has been shown to exert cytoprotective effects against oxidative stress

through the activation of the Nrf2 signaling pathway.[5]

Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the

expression of a wide array of antioxidant and cytoprotective genes.
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Caption: Nrf2 signaling pathway activated by Isosalipurposide.
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Pathway Description:

Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor,

Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and

subsequent proteasomal degradation.

Nrf2 Release: Isosalipurposide has been shown to activate kinases such as ERK and AMPK.

[5] These kinases can phosphorylate Nrf2 or Keap1, leading to a conformational change in

the Keap1-Nrf2 complex and the release of Nrf2.

Nuclear Translocation: The freed Nrf2 translocates into the nucleus.

Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in

the promoter region of its target genes.

Cytoprotective Effects: This binding initiates the transcription of a battery of cytoprotective

genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which

enhance the cell's antioxidant capacity and protect it from oxidative damage.[5]

Given the structural similarity between Salipurposide and Isosalipurposide, it is plausible that

Salipurposide may also exert its biological effects through the modulation of the Nrf2 pathway.

Further research is needed to confirm this hypothesis.

Conclusion
Salipurposide is a flavonoid glycoside with a well-defined chemical structure. While

comprehensive experimental data on its physicochemical properties and biological activities

are still emerging, studies on its isomer, Isosalipurposide, suggest a promising potential for

cytoprotective and anti-inflammatory effects, possibly mediated through the Nrf2 signaling

pathway. The experimental protocols outlined in this guide provide a framework for researchers

to further investigate the therapeutic potential of Salipurposide. Future studies should focus on

obtaining detailed experimental data for Salipurposide itself and elucidating its specific

molecular mechanisms of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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